molecular formula C12H12ClN B1585321 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole CAS No. 36684-65-8

6-Chloro-2,3,4,9-tetrahydro-1H-carbazole

Cat. No. B1585321
CAS RN: 36684-65-8
M. Wt: 205.68 g/mol
InChI Key: CNQQPGJXOHSTQR-UHFFFAOYSA-N
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Patent
US06465693B2

Procedure details

N-(4-Chlorophenyl)benzophenone hydrazone (1.0 equiv., 0.5 mmol, 153 mg), cyclohexanone (1.5 equiv., 0.75 mmol, 0.078 mL), and TsOH.H2O (2 equiv., 1.0 mmol, 190 mg) were dissolved in ethanol (3 mL) and heated to reflux for 41 hours. The reaction mixture was then cooled to room temperature, diluted with Et2O (5 mL), neutralized with a saturated NaHCO3 solution, and extracted with Et2O (3×10 mL). The organic extracts were then dried over K2CO3, filtered and concentrated under vacuum. Purification by flash column chromatography (10% EtOAc/Hex) gave the title product as a white solid (94 mg, 0.46 mmol, 91% yield).
Name
N-(4-Chlorophenyl)benzophenone hydrazone
Quantity
153 mg
Type
reactant
Reaction Step One
Quantity
0.078 mL
Type
reactant
Reaction Step One
Quantity
190 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
91%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1C=C[C:5]([NH:8]N=C(C2C=CC=CC=2)C2C=CC=CC=2)=[CH:4][CH:3]=1.[C:23]1(=O)[CH2:28][CH2:27][CH2:26][CH2:25][CH2:24]1.CC1C=CC(S(O)(=O)=O)=CC=1.O.C([O-])(O)=O.[Na+].[CH2:47](O)[CH3:48]>CCOCC>[Cl:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:47][CH:48]=1)[NH:8][C:23]1[CH2:28][CH2:27][CH2:26][CH2:25][C:24]2=1 |f:2.3,4.5|

Inputs

Step One
Name
N-(4-Chlorophenyl)benzophenone hydrazone
Quantity
153 mg
Type
reactant
Smiles
ClC1=CC=C(C=C1)NN=C(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0.078 mL
Type
reactant
Smiles
C1(CCCCC1)=O
Name
Quantity
190 mg
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O.O
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 41 hours
Duration
41 h
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (3×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were then dried over K2CO3
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography (10% EtOAc/Hex)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C=3CCCCC3NC2=CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.46 mmol
AMOUNT: MASS 94 mg
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.